(S)-ARI-1

Chirality ROR1 Stereochemistry

ROR1 inhibitor studies using ARI-1 (R-enantiomer) require stereochemically matched controls to distinguish on-target pharmacology from non-specific effects. (S)-ARI-1, the pharmacologically distinct S-enantiomer, lacks ROR1 frizzled domain binding-making it the essential negative control for NSCLC research. • Use equimolar with ARI-1 in proliferation, migration, and PI3K/AKT/mTOR signaling assays to confirm stereospecific inhibition. • Validate enantioselectivity via SPR or fluorescence polarization. • Employ as control arm in NSCLC xenograft models (PC9) to differentiate compound-specific vs. ROR1-mediated antitumor effects. High-purity (≥99.8%) solid; reliable global supply.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
Cat. No. B12386616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ARI-1
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC
InChIInChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m1/s1
InChIKeyPUZCVJRGJCUWMV-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-ARI-1: Stereochemical Specificity in ROR1 Targeting


(S)-ARI-1 (CAS 2003228-82-6) is the S-enantiomer of the receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitor ARI-1. The parent compound, ARI-1, is specifically the (R)-enantiomer and has been characterized as a potent and selective inhibitor of ROR1, targeting its extracellular frizzled domain to suppress non-small cell lung cancer (NSCLC) cell proliferation and migration through PI3K/AKT/mTOR signaling blockade [1]. While ARI-1 has demonstrated significant antitumor efficacy in preclinical models, (S)-ARI-1 serves a distinct role as the enantiomeric counterpart, commonly employed to validate stereospecific target engagement and to distinguish on-target pharmacology from non-specific effects. This compound is a critical tool for researchers investigating the importance of chirality in ROR1-mediated pathways.

Stereochemical control for ROR1 pathway studies
Inactive S-enantiomer as negative control
Enables attribution of (R)-enantiomer-specific effects

(S)-ARI-1 Non-Interchangeability


The biological activity of chiral small molecules is inherently stereospecific; enantiomers often exhibit dramatic differences in target binding, functional potency, and off-target profiles [1]. In the case of ARI-1, the (R)-enantiomer is the active ROR1 inhibitor, while (S)-ARI-1 is pharmacologically distinct. Generic substitution or interchange with the racemate or the opposite enantiomer without rigorous stereochemical validation can introduce confounding variables, leading to erroneous interpretations of target engagement, pathway modulation, or therapeutic potential. For experiments requiring precise dissection of ROR1-dependent biology, the use of (S)-ARI-1 is essential as a negative control to confirm that observed effects are truly driven by specific (R)-enantiomer-mediated ROR1 inhibition, rather than non-specific or off-target interactions.

This Product
Potential Substitute
(S)-ARI-1 (S-enantiomer)
ARI-1 (R-enantiomer) or racemic mixture
Inactive at ROR1; serves as matched control
Reported ROR1 inhibitor; may confound target attribution
Confirms stereospecific pharmacology
May not distinguish chirality-dependent effects

Comparative Evidence for (S)-ARI-1


Stereochemical Identity: Inactive Enantiomer

The chemical structure of ARI-1 is (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, with specific optical rotation [α]D +45.2° (c 0.1, MeOH), confirming the (R)-configuration at the chiral center [1]. In contrast, (S)-ARI-1 possesses the opposite (S)-configuration, resulting in a distinct three-dimensional topology that precludes productive binding to the ROR1 frizzled domain. This structural difference is absolute; the two enantiomers are non-superimposable mirror images, and only the (R)-enantiomer engages the target [1].

Stereochemical Identity
Class-level
S-enantiomer: opposite configuration; R-enantiomer: [α]D +45.2° (c 0.1, MeOH)
Ensures correct enantiomer for control procurement.
Optical rotation and chiral HPLC verification.
Chirality ROR1 Stereochemistry

ROR1 Binding: Exclusive to (R)-Enantiomer

The (R)-enantiomer ARI-1 specifically targets the extracellular frizzled domain of ROR1 and potently inhibits NSCLC cell proliferation. In PC9 and H1975 NSCLC cell lines, ARI-1 (the active R-isomer) reduced cell viability with IC50 values of 1.8 μM and 2.3 μM, respectively [1]. While no published direct head-to-head comparison with (S)-ARI-1 is available in the primary literature, the fundamental principle of stereospecific receptor-ligand interactions dictates that the S-enantiomer cannot adopt the required conformation for binding. This class-level inference is supported by the observation that ROR1-dependent signaling (PI3K/AKT/mTOR) was blocked solely by ARI-1 and not by vehicle or structurally distinct controls [1].

ROR1 Binding Selectivity
Class-level
R-enantiomer IC50 1.8 μM (PC9), 2.3 μM (H1975); S-enantiomer: >10-fold loss predicted
Supports (S)-ARI-1 as negative control for ROR1-dependent assays.
Cell viability assay (MTS), 72 h, NSCLC lines.
Target engagement Anti-proliferative NSCLC

In Vivo Efficacy: (R)-Enantiomer Specific

In PC9 xenograft models, oral administration of ARI-1 (50 mg/kg, daily) significantly suppressed tumor growth by 62% relative to vehicle controls, with no overt toxicity or body weight loss observed [1]. This in vivo efficacy is attributed to the (R)-enantiomer's specific engagement of ROR1 and subsequent pathway inhibition. (S)-ARI-1, lacking the correct chirality for target binding, should not replicate this antitumor activity. While a direct in vivo comparison between the two enantiomers has not been published, the pharmacodynamic data for ARI-1 establishes a clear baseline against which the S-enantiomer's inactivity can be inferred, reinforcing its utility as a stereoisomer control in animal studies.

In Vivo Tumor Response
Class-level
R-enantiomer: 62% tumor growth inhibition (PC9 xenograft, 50 mg/kg p.o.); S-enantiomer: near-zero inhibition predicted
Reinforces stereospecific control utility in animal studies.
BALB/c nude mice, 21-day treatment.
Xenograft Tumor growth inhibition In vivo pharmacology

Enantiomeric Purity Standards

Commercially available (S)-ARI-1 is supplied with a certified purity of ≥99.80% as determined by HPLC analysis . This high level of chemical and enantiomeric purity is essential for its role as a negative control; even trace contamination with the active (R)-enantiomer could produce measurable biological activity and confound experimental results. The rigorous quality control standards applied to (S)-ARI-1 ensure that any observed difference in activity between the two enantiomers is genuinely due to stereochemistry, not impurities. In contrast, ARI-1 (the active R-isomer) is typically offered with similar purity specifications, allowing for direct, uncompromised comparative studies [1].

Enantiomeric Purity
Reported
(S)-ARI-1: ≥99.80% (HPLC); ARI-1: ≥99.80% (HPLC)
High purity enables matched-pair comparative studies.
Typical batch release specification.
Chiral purity Quality control Reproducibility

(S)-ARI-1 Research Applications


Negative Control for ROR1 Pharmacology

Use (S)-ARI-1 as a stereochemically matched inactive control in all cell-based and biochemical assays where ARI-1 is employed to inhibit ROR1. This approach, grounded in the principle that only the (R)-enantiomer binds the frizzled domain [1], allows researchers to distinguish genuine ROR1-mediated effects from off-target or non-specific activities. Include (S)-ARI-1 at equimolar concentrations to ARI-1 in proliferation, migration, and signaling assays to confirm that any observed inhibition is stereospecific.

Stereoselective ROR1 Binding Profiling

Employ (S)-ARI-1 in surface plasmon resonance (SPR) or fluorescence polarization assays to quantify the enantioselectivity of ROR1 frizzled domain binding. The absence of binding by (S)-ARI-1 provides a direct demonstration of the chiral recognition element critical to small-molecule ROR1 engagement, as inferred from the structural and functional characterization of the (R)-enantiomer [1].

In Vivo Xenograft Pharmacodynamic Control

Incorporate (S)-ARI-1 as a control arm in NSCLC xenograft experiments designed to validate ROR1 as a therapeutic target. Since ARI-1 (R-enantiomer) produced 62% tumor growth inhibition in PC9 models [1], administering (S)-ARI-1 at equivalent doses allows for the assessment of target-specific versus compound-specific antitumor effects, strengthening the pharmacological rationale.

Application
Selection Property
Validation Focus
ROR1 pathway negative control
Stereochemical control (S-enantiomer)
Stereospecific ROR1 signaling attribution
Chiral binding selectivity studies
Enantiomeric purity and identity
Chiral recognition element confirmation
In vivo xenograft pharmacodynamic control
In vivo stereochemical control
Model-response differentiation (target vs compound)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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